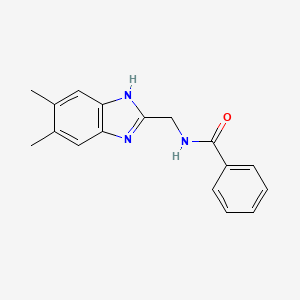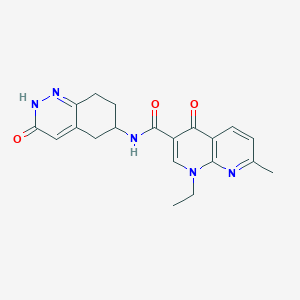
1-ethyl-7-methyl-4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-7-methyl-4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-7-methyl-4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-7-methyl-4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
Pyridonecarboxylic acids and their derivatives, including naphthyridine compounds, have been synthesized and evaluated for their antibacterial activity. For instance, compounds with substituted cyclic amino groups have been prepared and shown to possess significant in vitro and in vivo antibacterial activity, suggesting their potential as antibacterial agents. These studies have explored the structure-activity relationships, enhancing our understanding of how molecular alterations impact antibacterial efficacy (Egawa et al., 1984).
Antimicrobial Activity
Research has also been conducted on the synthesis of chiral linear carboxamides with incorporated peptide linkage, including derivatives of the naphthyridine core structure. These compounds have been tested for their antimicrobial properties, demonstrating the versatility of naphthyridine derivatives in combating microbial infections (Khalifa et al., 2016).
Anticancer Activity
Naphthyridine derivatives have been synthesized and tested for their cytotoxic activity against various cancer cell lines. Some derivatives have shown potent cytotoxicity, indicating their potential as anticancer agents. These studies contribute to the ongoing search for new therapeutic options for cancer treatment (Deady et al., 2003).
properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-3-25-10-15(18(27)14-6-4-11(2)21-19(14)25)20(28)22-13-5-7-16-12(8-13)9-17(26)24-23-16/h4,6,9-10,13H,3,5,7-8H2,1-2H3,(H,22,28)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEAOIGZPBMUGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3CCC4=NNC(=O)C=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-7-methyl-4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

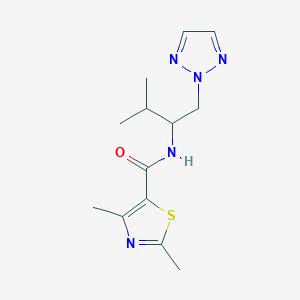
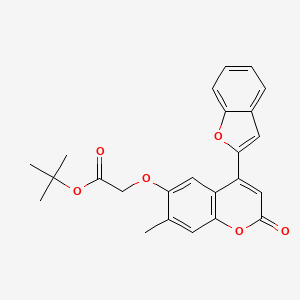
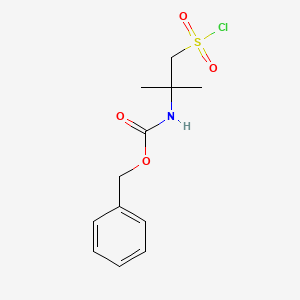
![2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2389893.png)
![Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2389895.png)
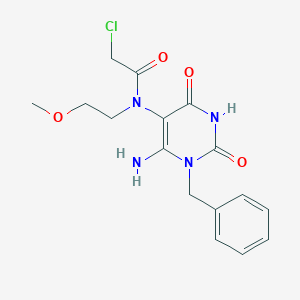
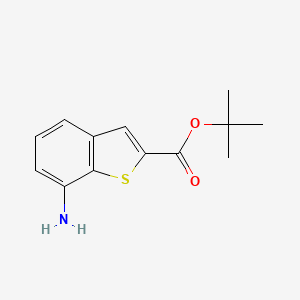
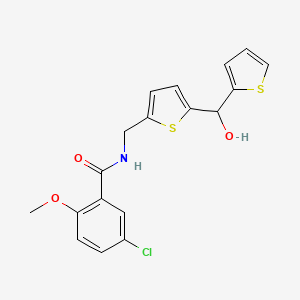
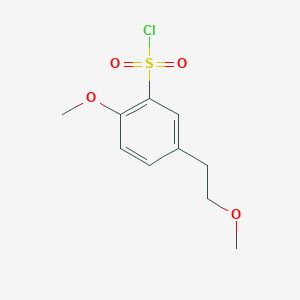
![8-(2-((5-chloro-2-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389906.png)
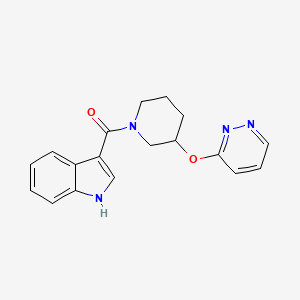

![5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one](/img/structure/B2389910.png)
